

Physicochemical properties of 2-methoxybut-2-ene

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Compound of Interest

Compound Name: 2-Methoxybut-2-ene

Cat. No.: B12331245

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An In-depth Technical Guide on the Physicochemical Properties of 2-Methoxybut-2-ene

This technical guide provides a comprehensive overview of the physicochemical properties, chemical reactivity, and experimental protocols related to **2-methoxybut-2-ene**. The information is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Chemical Structure and Identifiers

2-Methoxybut-2-ene, an unsaturated ether, possesses the molecular formula $C_5H_{10}O$.^[1] Its structure features a four-carbon butene backbone with a methoxy group ($-OCH_3$) attached to the second carbon, which is part of the carbon-carbon double bond.^[1] Due to restricted rotation around the $C=C$ double bond, **2-methoxybut-2-ene** exists as two geometric isomers: (E)-**2-methoxybut-2-ene** and (Z)-**2-methoxybut-2-ene**.^{[1][2]}

Table 1: Molecular Identifiers for **2-Methoxybut-2-ene**

Identifier	Value
IUPAC Name	2-methoxybut-2-ene[2]
Molecular Formula	C ₅ H ₁₀ O[1][2][3]
Molecular Weight	86.13 g/mol [2][3][4]
CAS Number	6380-95-6 (for mixture of isomers)[1][2][3]
25125-84-2 (for (E)-isomer)[2]	
25125-85-3 (for (Z)-isomer)[2]	
InChI	InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3[1]
SMILES	CC=C(C)OC[1]
Synonyms	Methyl sec-butenyl ether, 2-Butene, 2-methoxy-[2][5]

Physicochemical Properties

The physical and chemical properties of **2-methoxybut-2-ene** are essential for its proper handling, storage, and application in synthetic procedures. This compound is a colorless liquid with a characteristic sweet odor.[3][5]

Table 2: Summary of Physicochemical Data for **2-Methoxybut-2-ene**

Property	Value	Source(s)
Appearance	Colorless liquid	[2][3]
Boiling Point	67 - 94.5 °C at 760 mmHg	[3][6]
Melting Point	-117.8 °C	[3]
Density	0.777 g/cm ³	[2][3][6][7]
Vapor Pressure	160 mmHg at 25°C	[1][2][3][7]
Refractive Index (n ²⁰ /D)	1.399	[3][5]
Solubility	Insoluble in water; miscible with alcohol and ether.	[2][3][8]
Octanol/Water Partition Coefficient (logP)	1.4 - 1.56	[2][3][6]
Exact Mass	86.073164938 Da	[4][6]

Note on Boiling Point: There is variability in the reported boiling points, with some sources indicating a range of 88–92°C, which may be attributed to impurities in earlier studies.[3][6] More recent data often cites the lower value of 67°C.[2][6][7]

Chemical Reactivity and Key Reactions

The reactivity of **2-methoxybut-2-ene** is primarily defined by its electron-rich carbon-carbon double bond, a characteristic feature of enol ethers.[1] The electron-donating nature of the methoxy group activates the double bond, making it highly susceptible to electrophilic attack.[1]

- **Acid-Catalyzed Hydrolysis:** In the presence of an aqueous acid, **2-methoxybut-2-ene** readily hydrolyzes to form butan-2-one and methanol.[1] The reaction proceeds through a resonance-stabilized carbocation intermediate.[1]
- **Catalytic Hydrogenation:** The double bond can be reduced to a single bond via catalytic hydrogenation over metal catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni), yielding 2-methoxybutane.[1]

- **Asymmetric Hydroboration:** This compound is a useful substrate in stereoselective synthesis. For instance, its reaction with a chiral borane followed by oxidation can produce chiral 3-methoxy-2-butanols with a high degree of enantiomeric excess.[\[2\]](#)[\[9\]](#)
- **Cycloaddition Reactions:** **2-Methoxybut-2-ene** can participate in cycloaddition reactions with other unsaturated molecules to form various cyclic compounds.[\[2\]](#)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are protocols for key reactions involving **2-methoxybut-2-ene**.

Acid-Catalyzed Hydrolysis to Butan-2-one

This protocol outlines a representative procedure for the hydrolysis of **2-methoxybut-2-ene**.

Materials:

- 2-methoxy-2-butene (1.0 g, 11.6 mmol)
- Deionized water (20 mL)
- Concentrated sulfuric acid (H_2SO_4 , 0.2 mL)
- Diethyl ether (3 x 15 mL)
- Saturated sodium bicarbonate (NaHCO_3) solution (20 mL)
- Anhydrous magnesium sulfate (MgSO_4)
- 50 mL Round-bottom flask
- Magnetic stirrer and stir bar
- Condenser
- 100 mL Separatory funnel
- Rotary evaporator

Procedure:

- A 50 mL round-bottom flask is charged with deionized water (20 mL) and a magnetic stir bar.
[\[1\]](#)
- While stirring, concentrated sulfuric acid (0.2 mL) is slowly added to the water. Caution: This process is exothermic.[\[1\]](#)
- To the aqueous acid solution, add 2-methoxy-2-butene (1.0 g).[\[1\]](#)
- The mixture is stirred at room temperature, and the reaction progress is monitored (e.g., by TLC or GC analysis).
- Upon completion, the reaction mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 15 mL).[\[1\]](#)
- The organic extracts are combined and washed with a saturated sodium bicarbonate solution (20 mL) to neutralize any residual acid, followed by a wash with brine (20 mL).[\[1\]](#)
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield butan-2-one.[\[1\]](#)

Asymmetric Hydroboration-Oxidation

This protocol provides a general procedure for the asymmetric hydroboration-oxidation of 2-methoxy-2-butene. The choice of chiral borane will determine the stereochemical outcome.[\[9\]](#)

Materials:

- Chiral borane (e.g., (-)-Isopinocampheylborane)
- 2-methoxy-2-butene
- Anhydrous tetrahydrofuran (THF)
- Aqueous sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)

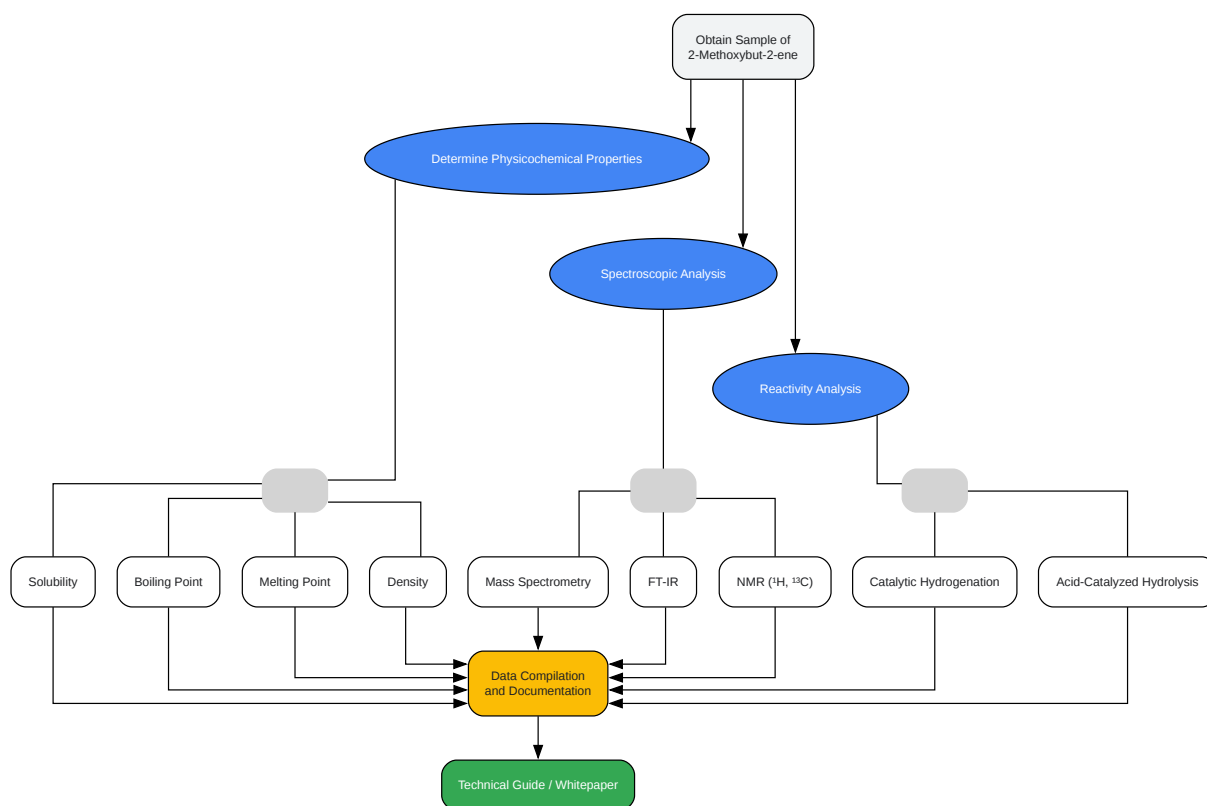
- Flame-dried, two-necked round-bottom flask
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- A solution of the chiral borane (e.g., 1.1 equivalents) in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere.^[9]
- The solution is cooled to an appropriate temperature (typically between -25 °C and 0 °C).^[9]
- 2-Methoxy-2-butene (1.0 equivalent) is added dropwise to the stirred solution of the chiral borane.^[9]
- The reaction mixture is stirred at that temperature for a specified time (e.g., 2-4 hours) to allow for the formation of the trialkylborane intermediate.^[9]
- The intermediate is then oxidized by the sequential addition of aqueous sodium hydroxide and dropwise addition of hydrogen peroxide at 0 °C.
- After the oxidation is complete, the product, a chiral 3-methoxy-2-butanol, is isolated using standard workup and purification techniques.

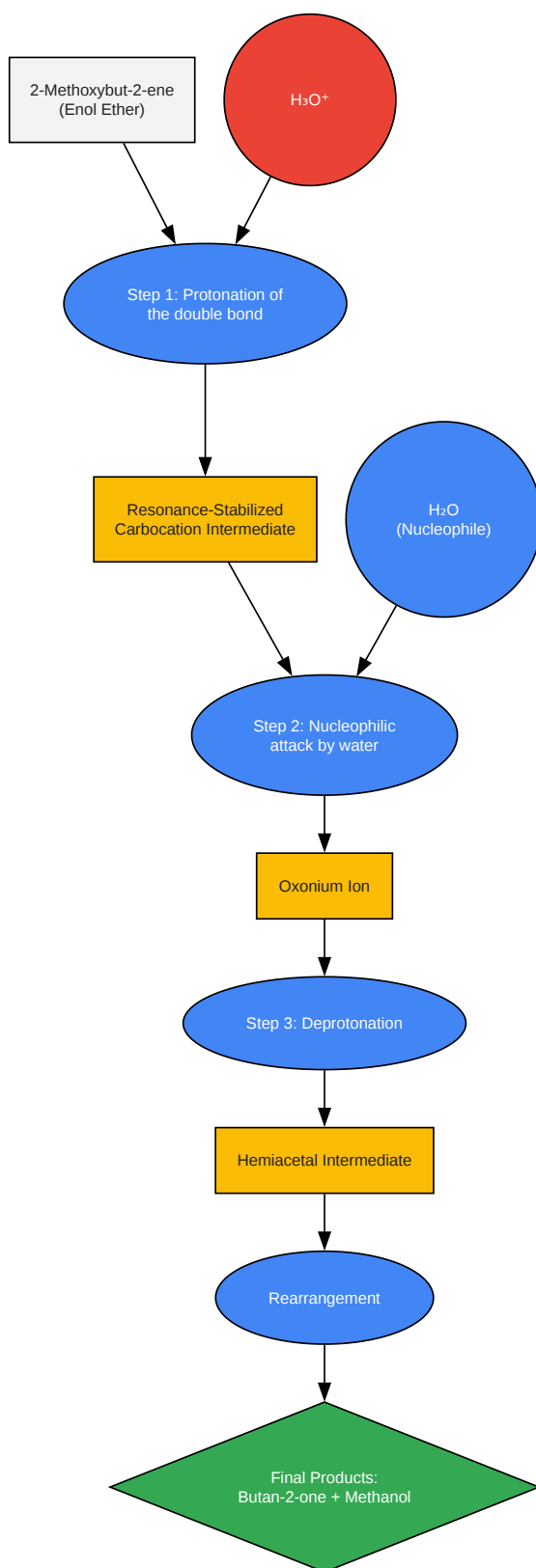
Mandatory Visualizations

The following diagrams illustrate key logical and chemical pathways related to **2-methoxybut-2-ene**.



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Caption: Workflow for Physicochemical Characterization.



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